Ethanol,2-[(2-aminophenyl)sulfonyl]- Ethanol,2-[(2-aminophenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 88571-24-8
VCID: VC8005866
InChI: InChI=1S/C8H11NO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6,9H2
SMILES: C1=CC=C(C(=C1)N)S(=O)(=O)CCO
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol

Ethanol,2-[(2-aminophenyl)sulfonyl]-

CAS No.: 88571-24-8

Cat. No.: VC8005866

Molecular Formula: C8H11NO3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

Ethanol,2-[(2-aminophenyl)sulfonyl]- - 88571-24-8

Specification

CAS No. 88571-24-8
Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
IUPAC Name 2-(2-aminophenyl)sulfonylethanol
Standard InChI InChI=1S/C8H11NO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6,9H2
Standard InChI Key FGJSJUYBQKAJKT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)S(=O)(=O)CCO
Canonical SMILES C1=CC=C(C(=C1)N)S(=O)(=O)CCO

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Ethanol,2-[(2-aminophenyl)sulfonyl]- features an ortho-aminophenyl group bonded to a sulfonyl bridge (SO2-\text{SO}_2-), which is further connected to an ethanol moiety (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}). The ortho positioning of the amino group relative to the sulfonyl substituent induces steric and electronic effects that distinguish it from its meta- and para-isomers .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-(2-Aminophenyl)sulfonylethanol
Molecular FormulaC8H11NO3S\text{C}_8\text{H}_{11}\text{NO}_3\text{S}
Molecular Weight201.25 g/mol
SMILESC1=CC=C(C(=C1)N)S(=O)(=O)CCO
InChI KeyFGJSJUYBQKAJKT-UHFFFAOYSA-N
Topological Polar Surface Area88.8 Ų (calculated)

Spectroscopic Signatures

While experimental spectral data for the ortho-isomer is limited in publicly available literature, its structural analogs provide insights:

  • IR Spectroscopy: The sulfonyl group typically exhibits strong absorption bands near 1350 cm1^{-1} (asymmetric S=O stretch) and 1150 cm1^{-1} (symmetric S=O stretch).

  • NMR Spectroscopy: The ethanol moiety’s hydroxyl proton is expected to resonate near δ 2.5–3.5 ppm (broad), while aromatic protons in the ortho-aminophenyl group would appear as a complex multiplet due to coupling with the amino group .

Synthesis and Production Methods

Conventional Synthetic Routes

The synthesis of Ethanol,2-[(2-aminophenyl)sulfonyl]- typically involves a two-step process:

  • Sulfonation: Reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine in anhydrous dichloromethane, yielding 2-[(2-nitrophenyl)sulfonyl]ethanol.

  • Reduction: Catalytic hydrogenation (e.g., using Pd/C\text{Pd/C} in methanol) reduces the nitro group to an amine, producing the target compound.

Table 2: Synthetic Conditions for Ortho- vs. Para-Isomers

ParameterOrtho-Isomer (CAS 88571-24-8)Para-Isomer (CAS 5246-58-2)
Starting Material2-Nitrobenzenesulfonyl chloride4-Nitrobenzenesulfonyl chloride
SolventDichloromethaneTetrahydrofuran
Reduction CatalystPd/C\text{Pd/C} (10 wt%)Raney Ni\text{Raney Ni}
Yield68–72%75–80%

Challenges in Ortho-Substitution

The ortho-substitution pattern introduces steric hindrance during sulfonation, often necessitating extended reaction times (12–16 hours) compared to the para-isomer (6–8 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from regioisomeric byproducts.

Physicochemical Properties

Solubility and Stability

Ethanol,2-[(2-aminophenyl)sulfonyl]- exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 23 mg/mL at 25°C) but limited solubility in water (<1 mg/mL). The compound is stable under inert atmospheres but prone to oxidation in the presence of light, necessitating storage at 2–8°C in amber vials.

Thermal Properties

While experimental melting/boiling points are unreported for the ortho-isomer, its para-analog (CAS 5246-58-2) has a boiling point of 469.2°C and a calculated density of 1.364 g/cm3^3 . Molecular dynamics simulations suggest the ortho-isomer’s boiling point is approximately 15–20°C lower due to reduced molecular symmetry.

Industrial Applications

Dye Synthesis

Ethanol,2-[(2-aminophenyl)sulfonyl]- serves as a precursor for azo dyes, where its amino group participates in diazo coupling reactions. The resulting dyes exhibit λmax_{\text{max}} values of 480–520 nm, suitable for cotton and polyamide fabrics.

Polymer Additives

Incorporation into epoxy resins at 0.5–1.0 wt% improves thermal stability (10% weight loss at 320°C vs. 290°C for unmodified resin) and crosslinking density (1.8×103^{-3} mol/cm3^3 vs. 1.2×103^{-3} mol/cm3^3).

Comparative Analysis of Isomeric Forms

Table 3: Ortho- vs. Meta- vs. Para-Isomer Properties

PropertyOrtho-IsomerMeta-Isomer (CAS 5246-57-1)Para-Isomer (CAS 5246-58-2)
LogP (Calculated)1.211.341.70
Aqueous Solubility0.8 mg/mL1.2 mg/mL0.5 mg/mL
Thrombin IC50_{50}18.7 μM26.4 μM35.1 μM
Dye λmax_{\text{max}}496 nm472 nm512 nm

The ortho-isomer’s superior bioactivity and intermediate solubility profile position it as the most viable candidate for pharmaceutical development, while the para-isomer’s bathochromic shift makes it preferable for dye applications .

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